molecular formula C15H15BrO4S B5048037 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate

Cat. No.: B5048037
M. Wt: 371.2 g/mol
InChI Key: IWLGSWRGMMAWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C15H15BrO4S and a molecular weight of 371.25 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester group attached to a benzene ring. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Coupling Reactions: It participates in palladium-catalyzed Suzuki coupling reactions with various aryl or heteroaryl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used. The reactions are performed under an inert atmosphere, usually nitrogen or argon.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reactant in palladium-catalyzed Suzuki coupling reactions to synthesize biaryl compounds.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of functional materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group in substitution reactions, while the sulfonate ester group provides stability to the molecule. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylphenyl 5-bromo-2-methoxybenzenesulfonate: Characterized by the presence of a bromine atom, a methoxy group, and a sulfonate ester group.

    This compound: Similar structure but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which makes it a versatile reactant in various chemical reactions. Its ability to participate in both substitution and coupling reactions enhances its utility in synthetic chemistry.

Properties

IUPAC Name

(3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4S/c1-10-6-11(2)8-13(7-10)20-21(17,18)15-9-12(16)4-5-14(15)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGSWRGMMAWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.